molecular formula C12H15ClN2OS B2553450 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride CAS No. 2097925-84-1

2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride

Cat. No.: B2553450
CAS No.: 2097925-84-1
M. Wt: 270.78
InChI Key: CQIWRZDNJLSHDF-UHFFFAOYSA-N
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Description

The compound 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride is a heterocyclic organic molecule featuring a fused thienopyridine core linked to a substituted oxazole ring via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its structure combines a bicyclic thieno[3,2-c]pyridine system—a sulfur-containing aromatic scaffold—with a 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen.

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methyl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-9-13-11(8-15-9)7-14-4-2-12-10(6-14)3-5-16-12;/h3,5,8H,2,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIWRZDNJLSHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC3=C(C2)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride typically involves the formation of the thieno[3,2-c]pyridine ring followed by the construction of the oxazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization processes.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Features Biological/Industrial Relevance Reference
2-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride Thieno[3,2-c]pyridine + oxazole Hydrochloride salt; methyl-substituted oxazole Potential CNS/cardiovascular modulation (hypothesized)
Prasugrel Thieno[3,2-c]pyridine + acetate ester Cyclopropyl-fluorophenyl substituent; chiral center ADP receptor inhibitor (antiplatelet agent)
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidinone + coumarin-thiazolidinone Microwave-synthesized; fused coumarin-thiazolidinone Anticancer/antioxidant potential (in vitro studies)
4-(2H-Tetrazol-5-yl)pyridinium perchlorate Pyridine + tetrazole Tetrazole as a coordinating ligand; perchlorate counterion Metal-organic framework (MOF) construction

Structural Analysis:

  • Thienopyridine Core: The target compound shares the thieno[3,2-c]pyridine moiety with prasugrel, a clinically approved antiplatelet drug. However, prasugrel’s substituents (e.g., cyclopropyl-fluorophenyl group) confer stereochemical complexity and enhance receptor binding, whereas the target compound’s oxazole-methyl group may prioritize metabolic stability .
  • Oxazole vs.

Pharmacological and Chemical Implications

  • Bioactivity Prediction: The thienopyridine-oxazole hybrid may exhibit activity akin to prasugrel but with altered selectivity due to the oxazole’s electron-rich nature. For instance, oxazole rings often participate in hydrogen bonding with biological targets, which could modulate enzyme inhibition .
  • Stability and Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs, a critical factor for oral bioavailability. In contrast, perchlorate salts (e.g., ) are typically avoided in pharmaceuticals due to safety concerns .

Biological Activity

2-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,3-oxazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines oxazole and thieno[3,2-c]pyridine moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H12ClN3OC_{12}H_{12}ClN_{3}O with a molecular weight of approximately 239.69 g/mol. The compound exhibits a melting point range of 227-229°C and is typically stored as a hydrochloride salt for stability and solubility in various solvents.

PropertyValue
Molecular FormulaC12H12ClN3OC_{12}H_{12}ClN_{3}O
Molecular Weight239.69 g/mol
Melting Point227-229 °C
SolubilitySoluble in water

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of thieno[3,2-c]pyridine derivatives with oxazole precursors. Techniques such as the van Leusen method are often employed to yield high-purity products. The detailed synthetic routes are crucial for understanding the compound's properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that related thienopyridine derivatives possess antibacterial and antimycobacterial activities against various strains.

  • Antibacterial Activity : Compounds tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) showed notable inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Antimycobacterial Activity : Specific derivatives have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating bacterial infections.

Anticancer Activity

The biological evaluation of related compounds has also revealed promising anticancer properties. For instance:

  • Cell Line Studies : Compounds were tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Some derivatives exhibited IC50 values significantly lower than 10 μM, indicating potent antiproliferative effects.
Cell LineCompoundIC50 (μM)
A5494e0.5
MCF-74i0.8
HT-295f>100

These findings suggest that modifications to the oxazole or thienopyridine moieties can enhance anticancer activity.

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within microbial or cancerous cells. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Case Studies

Several studies have focused on the biological evaluation of oxazole derivatives:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxazole derivatives showing significant antimicrobial activity against resistant strains of bacteria .
  • Anticancer Evaluation : Another investigation assessed the antiproliferative effects of thienopyridine derivatives on multiple cancer cell lines, revealing promising results for further development into anticancer therapies .

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